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Dehydrodigallic acid

Cat. No.: B1255676
M. Wt: 338.22 g/mol
InChI Key: UFTJIVPLVDDULX-UHFFFAOYSA-N
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Description

Dehydrodigallic acid (C 14 H 10 O 10 ) is a fundamental biaryl ether derivative of gallic acid and a critical synthetic intermediate for the study and construction of ellagitannins . Ellagitannins are a prominent class of polyphenolic plant metabolites recognized for their diverse biological activities, including antioxidant, antivirus, and antitumor properties . The compound features a highly hindered biaryl ether structure, which is a key skeletal motif found in numerous natural ellagitannins, such as coriariin B . Its synthesis is achieved via a classical Ullmann condensation reaction, where the strategic protection of phenolic hydroxy groups, particularly with a benzylidene acetal, has been shown to be crucial for successfully constructing the sterically demanding biaryl ether linkage in high yield . This makes this compound a versatile and flexible starting point for convergent synthesis strategies . Researchers value this compound as a common building block for accessing a diverse set of ellagitannin structures, enabling further exploration of their multifunctional properties and complex biosynthesis . This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O10 B1255676 Dehydrodigallic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10O10

Molecular Weight

338.22 g/mol

IUPAC Name

2-(5-carboxy-2,3-dihydroxyphenoxy)-3,4,5-trihydroxybenzoic acid

InChI

InChI=1S/C14H10O10/c15-6-1-4(13(20)21)2-8(9(6)17)24-12-5(14(22)23)3-7(16)10(18)11(12)19/h1-3,15-19H,(H,20,21)(H,22,23)

InChI Key

UFTJIVPLVDDULX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)OC2=C(C(=C(C=C2C(=O)O)O)O)O)C(=O)O

Synonyms

dehydrodigallic acid

Origin of Product

United States

Natural Occurrence and Phytochemical Distribution of Dehydrodigallic Acid

Biosynthesis Pathways of Dehydrodigallic Acid in Biological Systems

Investigation of Biogenetic C–O Oxidative Coupling Mechanisms from Gallic Acid Precursors

The biosynthesis of this compound in plants primarily involves the oxidative coupling of gallic acid units. Gallic acid itself is synthesized via the shikimate pathway. nih.govresearchgate.net Hydrolyzable tannins, which include ellagitannins containing this compound, are formed through the esterification of a glucose core with gallic acid moieties. researchgate.net Subsequently, oxidative coupling reactions occur between adjacent galloyl groups. researchgate.net

Specifically, the formation of the this compound moiety involves a C–O oxidative coupling between two gallic acid derivatives. This process is enzymatic, with laccases identified as enzymes that catalyze the oxidative coupling between adjacent galloyl groups in the biosynthesis of ellagitannins. researchgate.net While the precise enzymatic mechanisms leading specifically to this compound are an area of ongoing research, studies on the synthesis of ellagitannins, which incorporate this compound as a dehydrodigalloyl group, utilize oxidative coupling reactions. jst.go.jpnih.govthieme-connect.comclockss.org For instance, chemical synthesis approaches to this compound and its derivatives, relevant to understanding the biogenetic process, have employed methods like the Ullmann condensation, which facilitates the formation of biaryl ether structures through the coupling of phenols and aryl halides. jst.go.jpthieme-connect.com This suggests that a similar oxidative ether formation is central to the plant's biosynthetic route.

The biogenetic pathway involves the dimerization of gallic acid derivatives. thieme-connect.com This oxidative dimerization is a key step in forming the this compound structure found in complex polyphenols like ellagitannins. clockss.orgkoreascience.kr

Ecological Roles and Inter-species Phytochemical Interactions

This compound, as a component of plant polyphenols like tannins, plays significant roles in the ecological interactions of plants. These roles are often mediated by its chemical properties, such as its ability to bind to proteins and its potential toxicity or deterrence to other organisms.

Contribution to Plant Defense Mechanisms Against Herbivory and Pathogens

This compound contributes to plant defense mechanisms, particularly against herbivores and pathogens. Phenolic compounds, including those containing this compound, are well-known for their defensive functions in plants. wits.ac.zanumberanalytics.comnih.gov They can act as feeding deterrents or toxins to herbivores. wits.ac.zanih.govmdpi.commdpi.com The presence of this compound, alongside other phenolic acids like gallic acid and syringic acid, has been associated with plant defense against herbivory, potentially through deterrence via toxicity. wits.ac.za

Plants can induce the production of defense compounds, including phenolics, in response to herbivore attack or pathogen infection. numberanalytics.comnih.govnih.govmdpi.comimrpress.com These induced defenses can directly affect the attacking organisms or attract their natural enemies. nih.govnih.govmdpi.com While research specifically on this compound's direct toxicity to a wide range of herbivores or pathogens is limited, its presence in defense-related plant tissues and its structural relationship to known defensive compounds like gallic acid and tannins support its role in plant protection. wits.ac.zabritannica.com

Influence on Ecological Dynamics within Plant Communities

The presence of this compound and other phenolic compounds can influence ecological dynamics within plant communities, particularly through allelopathy. Allelopathy involves the release of biochemicals by one plant that affect the growth, survival, or reproduction of other organisms, including neighboring plants. mdpi.comresearchgate.net

Phenolic compounds, including those found in tannins containing this compound, can be released into the environment through root exudation, leaching from leaves, or decomposition of plant material. These compounds can then interact with the soil microbiome and affect the germination, growth, and competitiveness of other plant species. mdpi.comresearchgate.net

Research suggests that allelopathic interactions are an important factor in determining the distribution and abundance of species within plant communities and can contribute to the success of invasive plants. researchgate.net While specific studies detailing the allelopathic effects solely attributable to this compound are scarce, its occurrence in plants known for allelopathic activity, such as Tamarix species, which contain this compound alongside other phenolic acids, indicates its potential involvement in these inter-species interactions. wits.ac.za The complex mixture of secondary metabolites in a plant can have synergistic or antagonistic effects on other organisms, highlighting the importance of considering the interplay of multiple compounds. frontiersin.org

Advanced Methodologies for Isolation, Purification, and Analytical Characterization

Strategies for Extraction and Isolation from Diverse Natural Matrices

The extraction and isolation of dehydrodigallic acid from plant materials, where it often exists as part of larger ellagitannin structures, require a multi-step approach involving optimized extraction, chromatographic purification, and sometimes, controlled hydrolysis.

Optimized Solvent-Based Extraction Techniques (e.g., Solid-Liquid Extraction, Liquid-Liquid Extraction)

The initial step in isolating this compound or its parent ellagitannins from natural matrices is typically solid-liquid extraction. The choice of solvent is critical for maximizing the yield of these polar phenolic compounds. Common solvents include methanol, ethanol (B145695), acetone, and water, or mixtures thereof. fao.orgfabad.org.tr For instance, an ethanol extract of the roots of Geum urbanum was the starting point for the isolation of a new this compound derivative. nih.gov The efficiency of the extraction can be influenced by factors such as temperature, extraction time, and the particle size of the plant material.

Following the initial extraction, liquid-liquid extraction is often employed to partition the target compounds from the crude extract into a more refined fraction. wikipedia.org This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com This step helps in removing highly polar or non-polar impurities, thereby concentrating the ellagitannins containing the this compound moiety. For example, after an initial extraction, the resulting solution can be partitioned between different organic solvents of varying polarities to achieve a preliminary separation.

A more advanced technique, dehydration homogeneous liquid–liquid extraction (DHLLE), has been proposed for the extraction of various compounds and could be adapted for this compound-containing molecules. mdpi.com This method involves creating a homogeneous solution with a water-miscible organic solvent and then inducing phase separation by adding a dehydrating agent, which can offer high extraction efficiency with reduced solvent consumption. mdpi.com

Preparative Chromatographic Approaches for Enhanced Purity (e.g., Column Chromatography, Flash Chromatography)

After initial extraction and partitioning, preparative chromatography is indispensable for isolating this compound or its derivatives with high purity. ajrconline.org Column chromatography, using stationary phases like silica (B1680970) gel or Sephadex LH-20, is a widely used technique. core.ac.ukhebmu.edu.cn The separation is based on the differential adsorption or size exclusion of the compounds in the mixture. For instance, in the isolation of a this compound derivative from Geum urbanum, repeated column chromatography on silica gel and Sephadex LH-20 was employed. core.ac.uk

Flash chromatography, a modification of traditional column chromatography, utilizes moderate pressure to accelerate the elution of solvents, significantly reducing the separation time while maintaining good resolution. ajrconline.org This method is particularly useful for the purification of synthetic intermediates of this compound, where ethyl acetate/hexane solvent systems are commonly used. jst.go.jpclockss.org

For complex mixtures, preparative high-performance liquid chromatography (prep-HPLC) offers superior resolution and has become a powerful tool for the isolation of pure compounds. nih.gov Reversed-phase columns, such as C18, are frequently used, where separation is based on the hydrophobicity of the molecules. nih.gov

Hydrolytic Release Methods from Complex Ellagitannins for this compound Recovery and Analysis

This compound often occurs as a component of larger, more complex ellagitannins. worldscientific.com Its recovery and analysis can be achieved through controlled hydrolysis, which breaks the ester bonds linking it to a sugar core or other phenolic units. wikipedia.org

Acid hydrolysis is a common method to release this compound from ellagitannins. acs.org This can be performed using strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) under controlled temperature and time. wikipedia.orgmdpi.com For example, strong acid hydrolysis of agrimoniin, a dehydrodigalloyl-type ellagitannin, yielded this compound. acs.orgresearchgate.net Similarly, a new this compound derivative was identified after acid hydrolysis (2N HCl) of a compound isolated from Geum urbanum. nih.govcore.ac.uk It is important to note that harsh hydrolysis conditions can lead to the degradation of the target compound, so optimization of reaction conditions is crucial.

Enzymatic hydrolysis, using enzymes like tannase, offers a milder alternative to acid hydrolysis. sci-hub.senih.gov Tannase can selectively cleave the ester bonds in hydrolysable tannins, releasing gallic acid and, in the case of certain ellagitannins, this compound. tandfonline.comtandfonline.com This method can provide higher yields and fewer byproducts compared to acid hydrolysis. sci-hub.se

Sophisticated Structural Elucidation Techniques for this compound and its Natural Derivatives

The definitive identification and structural characterization of this compound and its derivatives rely on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (MS).

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like this compound. nih.gov One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. researchgate.netweebly.com

For a comprehensive structural assignment, especially for complex derivatives, two-dimensional (2D) NMR techniques are essential. core.ac.ukcreative-biostructure.com These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular structure. Key 2D NMR experiments include:

Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. creative-biostructure.com

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbon atoms (¹H-¹³C). core.ac.ukcreative-biostructure.com

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.

The structural characteristics of a new this compound derivative from Geum urbanum were elucidated using comprehensive 1D and 2D NMR spectroscopic methods. nih.gov Similarly, the ¹³C NMR spectrum of chesnatin, which contains a this compound moiety, was analyzed by comparing it with the spectrum of dimethyl pentamethyl-dehydrodigallate. tandfonline.com

High-Resolution Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., ESI-MS)

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of this compound and its derivatives, which in turn allows for the deduction of the elemental formula. youtube.com Electrospray ionization (ESI) is a soft ionization technique commonly used in MS that allows for the analysis of polar and thermally labile molecules without significant fragmentation. researchgate.net

In addition to providing the molecular weight, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecule. uni-saarland.de This fragmentation provides valuable structural information by revealing how the molecule breaks apart. For example, in the analysis of ellagitannin hydrolysis products, HPLC coupled with ESI-MS (HPLC-DAD-ESI-MS) was used to identify characteristic products, including this compound (M=338 Da). acs.orgresearchgate.net The HR-ESI-MS of a new this compound derivative isolated from Geum urbanum was determined using a MicrOTOF QII mass spectrometer. core.ac.uk

TechniqueApplication in this compound AnalysisKey Information Provided
Solid-Liquid Extraction Initial extraction from plant materialCrude extract containing ellagitannins
Liquid-Liquid Extraction Preliminary purification of crude extractEnriched fraction of target compounds
Column Chromatography Purification of extracts and synthetic productsIsolation of this compound/derivatives
Flash Chromatography Rapid purification of synthetic intermediatesPurified compounds in a shorter time
Preparative HPLC High-purity isolation from complex mixturesHighly pure this compound/derivatives
Acid Hydrolysis Release from complex ellagitanninsFree this compound for analysis
Enzymatic Hydrolysis Mild release from ellagitanninsFree this compound with fewer byproducts
1D NMR (¹H, ¹³C) Basic structural characterizationInformation on hydrogen and carbon environments
2D NMR (COSY, HSQC, HMBC) Detailed structural elucidationConnectivity and spatial relationships of atoms
High-Resolution MS (ESI-MS) Accurate molecular weight and formulaPrecise mass and elemental composition
Tandem MS (MS/MS) Structural information from fragmentationFragmentation patterns for structural confirmation

Application of Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a pivotal analytical technique for identifying the characteristic functional groups present in this compound. The IR spectrum of a molecule provides a unique fingerprint based on the absorption of infrared radiation by its specific chemical bonds.

In the case of this compound, the IR spectrum is expected to exhibit several key absorption bands that correspond to its molecular structure. A broad and strong band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid and phenolic hydroxyl groups. orgchemboulder.com This broadening is a result of intermolecular hydrogen bonding. orgchemboulder.com

A sharp and intense absorption peak between 1760-1690 cm⁻¹ is indicative of the C=O stretching vibration of the carbonyl group within the carboxylic acid. orgchemboulder.com The precise position of this band can be influenced by factors such as dimerization and hydrogen bonding. orgchemboulder.com Furthermore, the aromatic nature of this compound will give rise to C=C stretching vibrations within the aromatic ring, typically observed in the 1650-1450 cm⁻¹ region. researchgate.net The C-O stretching vibrations of the ester linkage and the phenolic groups are expected to appear in the 1320-1210 cm⁻¹ range. orgchemboulder.com

A study on the synthesis of this compound derivatives reported IR spectral data for related compounds, which can provide comparative insights. For instance, a precursor molecule exhibited characteristic peaks at 3369 cm⁻¹ (O-H), 1684 cm⁻¹ (C=O), and various bands corresponding to aromatic C-H and C-C bonds. jst.go.jp Another related compound showed IR absorptions at 3030 cm⁻¹ (aromatic C-H), 1700 cm⁻¹ (C=O), and multiple peaks in the fingerprint region related to its complex structure. jst.go.jp

Table 1: Characteristic Infrared Absorption Bands for this compound Functional Groups

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Type
O-H (Carboxylic Acid & Phenol)3300-2500 (broad)Stretch
C=O (Carboxylic Acid)1760-1690 (strong, sharp)Stretch
C=C (Aromatic)1650-1450Stretch
C-O (Ester, Phenol)1320-1210Stretch
O-H (Carboxylic Acid)1440-1395 and 950-910Bend

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and oxygen (O) in a pure sample of this compound. This analysis provides experimental verification of the compound's empirical and molecular formula, C₁₄H₁₀O₉. nih.gov

The process typically involves the high-temperature combustion of a precisely weighed sample in the presence of excess oxygen. nus.edu.sg This combustion converts the carbon in the sample to carbon dioxide (CO₂) and the hydrogen to water (H₂O). These combustion products are then quantitatively measured by various detection methods, such as thermal conductivity or infrared absorption. The oxygen content is usually determined by difference.

For this compound (molecular weight: 322.22 g/mol ), the theoretical elemental composition can be calculated as follows:

Carbon (C): (14 * 12.01) / 322.22 * 100% = 52.18%

Hydrogen (H): (10 * 1.01) / 322.22 * 100% = 3.14%

Oxygen (O): (9 * 16.00) / 322.22 * 100% = 44.68%

In a research context, the experimentally determined values from an elemental analyzer should closely match these theoretical percentages to confirm the purity and stoichiometric composition of the isolated or synthesized this compound. For example, in the synthesis of a this compound derivative, elemental analysis was performed to confirm the composition of the synthesized compounds. For a compound with the formula C₁₈H₁₈O₅, the calculated values were C, 68.78%; H, 5.77%, and the found values were C, 68.50%; H, 5.86%. jst.go.jp This close agreement between the calculated and found values provides strong evidence for the correct structure and purity of the compound.

Table 2: Theoretical Elemental Composition of this compound (C₁₄H₁₀O₉)

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.0114168.1452.18
HydrogenH1.011010.103.14
OxygenO16.009144.0044.68
Total 322.24 100.00

Advanced Quantitative and Qualitative Analytical Methods

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detection Systems (e.g., DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound in complex mixtures, such as plant extracts. measurlabs.com When coupled with a Diode-Array Detector (DAD), HPLC provides both quantitative data and UV-Vis spectral information, which aids in peak identification and purity assessment. measurlabs.com

The separation in HPLC is achieved by passing the sample through a column packed with a stationary phase. measurlabs.com For polar compounds like this compound, reversed-phase chromatography is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. chemisgroup.us A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of multiple components in an extract. chemisgroup.us

A DAD detector measures the absorbance of the eluting compounds across a range of wavelengths simultaneously. measurlabs.com This is particularly useful for analyzing phenolic compounds, which typically exhibit strong UV absorbance. chemisgroup.us For instance, a developed HPLC-DAD method for the simultaneous determination of various polyphenols utilized detection wavelengths of 278 nm and 368 nm. chemisgroup.us The retention time of a peak under specific chromatographic conditions is a characteristic feature used for its identification, while the peak area is proportional to its concentration. nih.gov

In the analysis of plant extracts, this compound would be identified by comparing its retention time and UV-Vis spectrum with that of a pure standard. Quantification is achieved by creating a calibration curve from the peak areas of known concentrations of the standard. The linearity of the method, often indicated by a correlation coefficient (R²) greater than 0.99, is a critical validation parameter. chemisgroup.us

Table 3: Example HPLC-DAD Method Parameters for Polyphenol Analysis

ParameterConditionReference
ColumnC18 reversed-phase chemisgroup.us
Mobile PhaseGradient of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water chemisgroup.us
DetectionDiode-Array Detector (DAD) scanning 200-400 nm chemisgroup.us
Wavelengths for Quantification278 nm and 368 nm chemisgroup.us
Flow RateTypically 0.5 - 1.5 mL/min
Injection VolumeTypically 5 - 20 µL

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Metabolomic Profiling and Targeted Quantification

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective analytical technique that combines the superior separation power of UPLC with the precise mass detection capabilities of tandem mass spectrometry. measurlabs.com This method is exceptionally well-suited for the metabolomic profiling of complex biological samples and for the targeted quantification of specific compounds like this compound, even at very low concentrations. measurlabs.comnih.gov

UPLC utilizes smaller particle sizes in the stationary phase (typically <2 µm) compared to conventional HPLC, resulting in higher resolution, faster analysis times, and increased sensitivity. measurlabs.com The separated components from the UPLC column are then introduced into the mass spectrometer.

In a tandem mass spectrometer (MS/MS), precursor ions corresponding to the molecular weight of the target analyte are selected in the first mass analyzer. These ions are then fragmented, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and is used for accurate quantification. frontiersin.orgmdpi.com

For this compound, the negative ion electrospray ionization (ESI-) mode is typically used, as it is effective for acidic compounds. frontiersin.org The precursor ion would be [M-H]⁻, and specific product ions would be monitored for quantification and confirmation. A UPLC-MS/MS method for related phenolic acids involved separating the analytes on a BEH C18 column and using MRM for quantification. mdpi.com The high sensitivity of this technique allows for the determination of limits of detection (LOD) and limits of quantification (LOQ) in the sub-ng/mL range. frontiersin.org This makes UPLC-MS/MS an invaluable tool for pharmacokinetic studies and for detecting trace amounts of this compound in various matrices. nih.gov

Table 4: Representative UPLC-MS/MS Parameters for Phenolic Acid Analysis

ParameterDescriptionReference
UPLC System
ColumnACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) mdpi.com
Mobile PhaseGradient of acetonitrile and 0.1% formic acid in water mdpi.com
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Negative frontiersin.org
Scan TypeMultiple Reaction Monitoring (MRM) frontiersin.orgmdpi.com
Precursor Ion [M-H]⁻m/z corresponding to this compound
Product IonsSpecific fragments for quantification and confirmation

Spectrophotometric Assays for Total Phenolic Content Assessment in Extracts

Spectrophotometric assays provide a rapid and cost-effective method for estimating the total phenolic content (TPC) in an extract, offering a general measure of the phenolic compounds present, including this compound. researchgate.netnih.gov The most widely used method for TPC determination is the Folin-Ciocalteu assay. nih.gov

This assay is based on the principle that phenolic compounds are oxidized by the Folin-Ciocalteu reagent, which is a mixture of phosphomolybdate and phosphotungstate. nih.govmdpi.com In an alkaline medium, typically provided by sodium carbonate, the phenols reduce the reagent, resulting in the formation of a blue-colored complex. nih.govredalyc.org The intensity of this blue color, which is proportional to the total amount of phenolic compounds, is measured spectrophotometrically at a wavelength of approximately 760-765 nm. nih.govredalyc.org

The results of the TPC assay are typically expressed as equivalents of a standard phenolic compound, most commonly gallic acid (GAE). nih.gov A calibration curve is constructed using known concentrations of gallic acid, and the TPC of the extract is determined by comparing its absorbance to this curve.

It is important to note that the Folin-Ciocalteu reagent is not entirely specific to phenolic compounds and can react with other reducing substances that may be present in the extract, such as ascorbic acid. researchgate.net Despite this limitation, the assay remains a valuable tool for the initial screening and comparative analysis of plant extracts for their total phenolic content. researchgate.net

Table 5: Key Reagents and Parameters for the Folin-Ciocalteu Assay

ComponentFunction/DescriptionReference
Folin-Ciocalteu ReagentOxidizing agent (mixture of phosphomolybdate and phosphotungstate) nih.govmdpi.com
Sodium Carbonate (Na₂CO₃)Provides the necessary alkaline medium for the reaction nih.govredalyc.org
Gallic AcidCommonly used as the standard for the calibration curve nih.gov
Measurement Wavelength~765 nm redalyc.org
Incubation TimeTypically 30 minutes to 2 hours in the dark mdpi.comredalyc.org
Expression of Resultsmg of Gallic Acid Equivalents (GAE) per gram of extract nih.gov

Synthetic Chemistry of Dehydrodigallic Acid and Its Analogues

Total Synthesis Approaches to Dehydrodigallic Acid

The construction of the sterically hindered diaryl ether linkage in this compound presents a significant synthetic challenge. Chemists have explored several routes to achieve its total synthesis, primarily revolving around biaryl ether formation and oxidative coupling reactions.

The Ullmann condensation, a copper-catalyzed reaction to form aryl ethers from an aryl halide and a phenol (B47542), has been a foundational method for synthesizing the core structure of this compound. jst.go.jpwikipedia.org This classical approach involves the coupling of two gallic acid-derived units. jst.go.jp However, early attempts at this synthesis were often plagued by very low yields, largely due to the high steric hindrance around the reaction centers. jst.go.jp

Traditional Ullmann reactions require high temperatures (often over 200°C) and stoichiometric amounts of copper, typically as activated copper powder. jst.go.jpwikipedia.org The reaction involves the copper(I) phenoxide reacting with the aryl halide. wikipedia.org Optimization of these conditions has been crucial for the successful synthesis of the highly functionalized and sterically demanding biaryl ether structure of this compound. jst.go.jpnih.gov

Key research findings demonstrated that the choice of protecting groups on the phenolic hydroxyls was critical to improving the reaction's efficacy. jst.go.jpnih.gov For instance, a facile synthesis was developed using a classical Ullmann condition between a phenol and an aryl bromide derived from gallic acid, where specific protection of the phenolic groups proved essential. jst.go.jp It was found that using an acetal-type protecting group, specifically a benzylidene acetal (B89532) on the phenol component, could reduce steric hindrance and significantly improve the yield of the desired biaryl ether. jst.go.jp This optimization provided a more practical route to this compound and its derivatives, making them more accessible for further synthetic applications toward complex ellagitannins. jst.go.jpjspc-home.com

Table 1: Key Research Findings in Ullmann Condensation for this compound Synthesis

Challenge Solution/Optimization Key Finding Reference
Low reaction yieldStrategic use of protecting groupsThe use of a benzylidene acetal on the phenol reactant was found to be most suitable for the reaction, minimizing steric hindrance and improving yield. jst.go.jp
Steric HindranceUse of less sterically-hindered coupling partnersEmploying a less sterically-hindered phenol component with an excess of the aryl bromide under classical Ullmann conditions (copper dust) improved the formation of the biaryl ether. jst.go.jp
Harsh Reaction ConditionsIntroduction of soluble copper catalystsModern Ullmann-type reactions can utilize soluble copper catalysts supported by ligands, potentially allowing for milder reaction conditions compared to traditional copper powder at high heat. wikipedia.orgorganic-chemistry.org

In nature, this compound is formed through a C–O oxidative coupling reaction of its precursor, gallic acid. jst.go.jp This biosynthetic pathway has inspired chemists to explore oxidative dimerization as a synthetic strategy. worldscientific.combeilstein-journals.org This approach mimics the biological formation by using chemical oxidants to forge the key aryl-aryl ether bond. beilstein-journals.org

Various oxidizing agents have been investigated for the dimerization of electron-rich aromatic compounds like gallic acid derivatives. beilstein-journals.org These include metal salts such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), vanadium(V) oxide (V2O5), and stannic chloride (SnCl4), as well as hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA). beilstein-journals.org The oxidation of gallic acid in alkaline media can lead to the formation of a C-O-C dimer, which is this compound. researchgate.net

Another strategy, developed by Feldman and co-workers, utilized the reactivity of galloyl-derived orthoquinones in a hetero Diels-Alder reaction. jst.go.jp This four-step sequence, involving a Diels-Alder dimerization followed by a reductive rearrangement, proved moderately effective for synthesizing a benzylated derivative of this compound. jst.go.jp While effective, this method presented challenges in differentiating between the two ester groups in the product, which is a necessary consideration for the synthesis of certain complex ellagitannins like coriariin B. jst.go.jpresearchgate.net

Protecting groups are indispensable tools in the multi-step synthesis of complex molecules like this compound. youtube.comnumberanalytics.com They temporarily mask reactive functional groups to prevent them from undergoing unwanted reactions, allowing for selective chemical transformations elsewhere in the molecule. numberanalytics.compressbooks.pub In the synthesis of this compound, protecting groups are crucial for several reasons: preventing the numerous phenolic hydroxyl groups from interfering with desired reactions, solubilizing intermediates, and differentiating between the two carboxylic acid functions. jst.go.jpclockss.org

A variety of protecting groups have been employed. For instance, benzyl (B1604629) groups are commonly used to protect phenolic hydroxyls due to their stability under many reaction conditions and their ease of removal via hydrogenolysis. clockss.org In one synthetic route, a tert-butyl ester was used to protect one of the carboxylic acid groups of a gallic acid starting material. clockss.org This allowed chemists to selectively modify the other parts of the molecule and then remove the tert-butyl group under specific conditions to reveal the carboxylic acid, which is necessary for creating building blocks for larger structures. jst.go.jpclockss.org

The choice of protecting group can also directly influence the success of key bond-forming reactions. As mentioned previously, the use of a benzylidene acetal to protect a catechol moiety (two adjacent hydroxyl groups) was found to be particularly effective in reducing steric hindrance during the Ullmann condensation, leading to higher yields of the diaryl ether. jst.go.jp The strategic sequence of protecting and deprotecting various functional groups is a cornerstone of the total synthesis of this compound and its analogues. jst.go.jpclockss.org

Exploration of Oxidative Dimerization Strategies

Chemical Synthesis of this compound Derivatives and Functional Analogues

Beyond the total synthesis of the parent compound, significant effort has been directed towards the preparation of derivatives and analogues. These compounds serve as crucial intermediates for building more complex natural products or as functional probes for biological studies.

This compound is a fundamental component of many ellagitannins, where it exists as the dehydrodigalloyl (DHDG) group. jst.go.jp Therefore, a key objective of its synthesis is to prepare derivatives that can be readily incorporated into larger molecules. jst.go.jpnih.gov This often requires creating a this compound derivative where the two carboxylic acid groups are differentially protected, allowing for selective esterification with a sugar core, a common feature of ellagitannins. clockss.org

For example, in the total synthesis of coriariin B, a partially protected this compound derivative was prepared. clockss.org The synthesis began with a gallic acid derivative protected as a tert-butyl ester. clockss.org Through a series of steps including benzylation, acetylation, Ullmann condensation, and deprotection, a carboxylic acid building block (5) was formed where one carboxyl group was free for coupling, while the other remained protected within the diaryl ether structure. clockss.org This carefully crafted building block was then glycosylated, meaning it was attached to a glucose derivative, to form a key intermediate in the synthesis of the final natural product. clockss.org The development of such versatile building blocks is critical for accessing the structural diversity of the ellagitannin family. jst.go.jpresearchgate.net

The core structure of this compound, with its multiple hydroxyl and two carboxyl groups, offers many opportunities for chemical modification. Esterification and etherification are common reactions used to create a diverse range of functional analogues.

Esterification, the reaction of a carboxylic acid with an alcohol, can be used to modify the carboxyl groups of this compound. byjus.comgoogle.com For instance, alkyl esters of the related gallic acid have been synthesized by reacting it with various alcohols under acidic catalysis. mdpi.com Similar principles can be applied to this compound to produce diesters, which may have altered solubility or biological properties. These reactions can be catalyzed by acids or enzymes like lipase. researchgate.net

Etherification reactions can modify the phenolic hydroxyl groups. This can be achieved through reactions like the Williamson ether synthesis, though this can be challenging on such a complex molecule. More advanced reductive etherification methods have also been developed for related compounds. ruhr-uni-bochum.de These derivatization reactions allow chemists to systematically alter the structure of this compound, enabling the exploration of structure-activity relationships and the development of new functional molecules.

Preparation of this compound-Containing Building Blocks for Complex Ellagitannin Synthesis

Chemoenzymatic Synthesis and Biocatalytic Approaches

The pursuit of greener and more efficient synthetic routes has led to the exploration of chemoenzymatic and biocatalytic methods for producing this compound and its analogues. These approaches leverage the high selectivity and efficiency of enzymes, often in combination with traditional chemical steps, to overcome challenges associated with purely chemical syntheses. researchgate.netmdpi.com Biocatalysis offers the advantages of mild reaction conditions, such as moderate temperatures and atmospheric pressure, and the use of biodegradable and recyclable enzymes. rsc.org

Laccases, a class of multi-copper oxidases, have shown significant potential in the synthesis of compounds related to this compound. rsc.orgmdpi.com These enzymes catalyze the oxidation of a wide range of phenolic substrates. rsc.org For instance, laccases from Trametes versicolor have been utilized for the enzymatic iodination of gallic acid, a reaction mediated by 2,2′-azino-bis-(3-ethylbenzothiazoline)-6-sulfonic acid (ABTS) and potassium iodide (KI). researchgate.netrsc.org This process highlights the ability of laccases to facilitate modifications of the gallic acid structure, which is a fundamental component of this compound.

Whole-cell biocatalytic systems are also being developed for the synthesis of gallic acid from renewable lignin-derived substrates like ferulic acid and p-coumaric acid. acs.org Engineered Escherichia coli expressing a cascade of enzymes, including feruloyl-CoA synthetase, enoyl-CoA hydratase/aldolase, and others, have achieved high conversion rates of these precursors to gallic acid. acs.org While not a direct synthesis of this compound, the efficient biocatalytic production of its precursor, gallic acid, is a critical step towards a fully biological or chemoenzymatic production pathway.

The principles of chemoenzymatic synthesis are broadly applicable and have been used to create a variety of complex natural products. nih.gov These methods often involve the strategic use of enzymes to perform specific, challenging chemical transformations within a larger synthetic sequence. nih.govnih.gov For example, enzymes can be employed for selective esterification, hydrolysis, or the formation of key stereocenters, which can be difficult to achieve with conventional chemical methods. frontiersin.orgnih.gov

The following table summarizes key enzymes and their applications in the synthesis of gallic acid derivatives, which are relevant to the production of this compound and its analogues.

Enzyme ClassSpecific Enzyme/SourceSubstrate(s)Product(s)Key Findings & Applications
Laccase Trametes versicolorGallic acid, KI, ABTSIodinated gallic acidDemonstrates laccase-mediated functionalization of the gallic acid core. researchgate.netrsc.org
Multi-enzyme Cascade Recombinant E. coliFerulic acidGallic acidHigh-yield biocatalytic production of a key precursor from a renewable feedstock. acs.org
Multi-enzyme Cascade Recombinant E. colip-Coumaric acidGallic acidNear-quantitative conversion to gallic acid, showcasing the efficiency of whole-cell biocatalysis. acs.org

Research in this area continues to expand, with ongoing efforts to discover and engineer novel enzymes with improved stability, substrate specificity, and catalytic efficiency. nih.gov The integration of biocatalytic steps into the synthesis of complex molecules like this compound and its analogues holds significant promise for developing more sustainable and economically viable production methods. mdpi.com

Biological Activities and Mechanistic Investigations Pre Clinical and in Vitro Studies

Contribution of Dehydrodigallic Acid as a Moiety in Bioactive Polyphenols

This compound is a fundamental structural unit in a variety of bioactive polyphenols, where it plays a crucial role in their observed biological effects. jst.go.jp These larger molecules, often found in plants, possess a range of therapeutic properties attributed in part to the this compound moiety.

Involvement in Antioxidant Mechanisms and Radical Scavenging Pathways

The this compound moiety is integral to the antioxidant and radical-scavenging properties of the polyphenols in which it is found. nih.govrsc.org Phenolic compounds are well-established as potent antioxidants, capable of neutralizing harmful free radicals and reducing oxidative stress, a factor implicated in numerous chronic diseases. clevelandclinic.organtiox.org The antioxidant capacity of these molecules is largely attributed to their chemical structure, particularly the number and arrangement of hydroxyl groups on the aromatic ring. nih.gov

The structure of this compound, with its multiple hydroxyl groups, contributes significantly to the ability of the parent polyphenol to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov This radical-scavenging activity helps to protect cells from oxidative damage. clevelandclinic.org Theoretical studies have confirmed that the planar structure of gallic acid, a precursor to this compound, enhances resonance effects that stabilize the resulting radical after scavenging, contributing to its strong antioxidant capacity. mdpi.com This principle extends to the this compound moiety within larger polyphenols.

Modulation of Anti-inflammatory Pathways (e.g., MAPK, NF-κB signaling)

Polyphenols containing the this compound moiety have been shown to modulate key inflammatory pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades. researchgate.netnih.gov Chronic inflammation is a key factor in the development of many diseases, and the ability to modulate these pathways is a significant area of therapeutic interest. nih.gov

The NF-κB pathway is a critical regulator of immune and inflammatory responses. jmb.or.kr Its activation leads to the production of pro-inflammatory mediators. jmb.or.kr Similarly, the MAPK signaling pathway is involved in cellular responses to a variety of external stimuli and plays a role in inflammation. bdpsjournal.org Research on various phenolic compounds, including those containing gallic acid and its derivatives, has demonstrated their ability to inhibit the activation of both NF-κB and MAPK pathways. nih.govbdpsjournal.orgbanglajol.info For instance, studies on gallic acid have shown it can suppress the phosphorylation of key signaling molecules in these pathways, such as p65, IκB-α, ERK1/2, and p38 MAPK, thereby reducing the inflammatory response in various cell models. nih.govbdpsjournal.orgbanglajol.info This anti-inflammatory action is a crucial aspect of the bioactivity of polyphenols containing the this compound unit.

Antimicrobial Effects Against Specific Pathogenic Microorganisms (in vitro models)

The this compound moiety contributes to the antimicrobial properties of the polyphenols in which it is present. worldscientific.com A wide range of phenolic compounds have demonstrated activity against various pathogenic microorganisms, including bacteria and fungi. mdpi.comresearchgate.net

The mechanisms by which these compounds exert their antimicrobial effects can be multifaceted. For some bacteria, phenolic acids like gallic acid have been shown to disrupt the bacterial membrane, leading to the release of intracellular components. nih.gov In other cases, the antimicrobial action may involve interference with bacterial biofilm formation, a key virulence factor for many pathogens. frontiersin.org For example, gallic acid has been found to inhibit biofilm formation in Shigella flexneri by repressing the expression of certain genes. mdpi.com The broad-spectrum antimicrobial activity of polyphenols containing this compound highlights their potential for development as novel antimicrobial agents. nih.gov

Table 1: In Vitro Antimicrobial Activity of Gallic Acid Against Pathogenic Bacteria
BacteriumMinimum Inhibitory Concentration (MIC) (μg/mL)Minimum Bactericidal Concentration (MBC) (μg/mL)
Pseudomonas aeruginosa500500
Escherichia coli15005000
Staphylococcus aureus17505250
Listeria monocytogenes20005500

Data sourced from Borges et al. (2013). nih.gov

Antitumor and Anticancer Activities in Cell Lines and Relevant Animal Models, Focusing on Mechanisms of Action

Polyphenols that include the this compound structure have been investigated for their antitumor and anticancer properties. worldscientific.combiomolther.org Numerous studies have shown that these compounds can inhibit the growth of various cancer cell lines and, in some cases, suppress tumor growth in animal models. biomolther.orgnih.gov The anticancer mechanisms of these compounds are often multifaceted, targeting various stages of cancer development.

One of the primary mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. biomolther.orgmdpi.com This can be triggered through different cellular pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins. biomolther.orgmdpi.com For example, gallic acid has been shown to induce apoptosis in human leukemia cells by up-regulating the expression of caspases and other pro-apoptotic proteins. nih.gov Furthermore, some polyphenols can arrest the cell cycle at different phases, preventing cancer cell proliferation. nih.gov They can also interfere with signaling pathways that are crucial for cancer cell survival and growth, such as the PI3K/Akt and MAPK pathways. biomolther.orgscitechdaily.com

Table 2: Anticancer Mechanisms of Gallic Acid in Pre-clinical Studies
Cancer Cell Line/ModelObserved EffectKey Mechanistic FindingsReference
Human Leukemia HL-60 cellsInduction of apoptosisActivation of death receptor and mitochondria-mediated pathways nih.gov
A549 Lung Cancer cellsInhibition of cell proliferation, induction of apoptosisRegulation of the PI3K/Akt pathway biomolther.org
Human Glioma U87MG cellsEnhanced anti-cancer effect of TemozolomideInhibition of Akt and p38-MAPK pathways mdpi.com
Lymphoblastic Leukemia C121 cellsInhibition of proliferation, induction of apoptosisDose- and time-dependent decrease in cell viability nih.gov

Direct Biological Effects of Isolated or Synthesized this compound

While much of the research has focused on this compound as part of larger polyphenols, there is growing interest in the direct biological activities of the isolated or synthesized compound.

Investigation of Cellular and Molecular Targets and Interactions

Research into the direct cellular and molecular targets of isolated this compound is an emerging area. Studies on similar phenolic compounds provide insights into potential interactions. For instance, molecular docking studies have been used to investigate the interaction of gallic acid derivatives with various protein targets, such as the α-glucosidase receptor, suggesting a potential for modulating enzyme activity. jppres.com

Furthermore, investigations into digallic acid, a related compound, have explored its interactions with cellular components. For example, studies have examined its effects on apoptosis-related proteins and its potential to enhance antioxidant activities within cells. thegoodscentscompany.com The ability of such compounds to interact with and modulate the function of specific cellular targets is a key area of ongoing research to fully understand their therapeutic potential.

Effects on Enzyme Activity, Gene Expression, and Cellular Signaling Cascades

While direct, extensive research on the specific enzymatic and signaling effects of isolated this compound is limited, studies on its parent compound, gallic acid, and related polyphenols provide significant insights into its probable mechanisms of action. Phenolic compounds as a class are known to interact with proteins and modulate cellular pathways. nih.gov

Gallic acid and its derivatives have demonstrated the ability to interfere with critical cellular signaling pathways implicated in inflammation and cell growth. rsc.org For instance, gallic acid has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Akt signaling pathways in various cell models. frontiersin.orgbdpsjournal.org In human keratinocytes, gallic acid inhibited the phosphorylation of ERK1/2, p38 MAPK, and Akt, key components of these cascades. bdpsjournal.org Furthermore, studies on oral squamous cell carcinoma cells revealed that gallic acid could downregulate the p44/42 MAPK expression, thereby interfering with the leptin pathway, which is involved in neoplastic cell proliferation and migration. nih.gov

Regarding gene expression, gallic acid has been found to modulate the expression of genes involved in cell cycle control, apoptosis, and DNA repair. In human leukemia HL-60 cells, it was shown to inhibit the expression of cyclin D and E, leading to cell cycle arrest. nih.gov It also up-regulates the mRNA of caspases, promoting apoptosis through both death receptor and mitochondrial-mediated pathways. nih.gov In oral cancer cells, gallic acid was reported to induce DNA damage while simultaneously inhibiting the expression of DNA repair-associated proteins. nih.gov A study involving a this compound derivative, specifically this compound dimethyl ester, as part of a mushroom extract mixture, noted effects on the regulation of the CuZnSOD gene, suggesting a potential role in modulating gene expression related to antioxidant defenses. core.ac.uk

The inhibitory effects of gallic acid have been observed on several enzymes. In vitro experiments have shown that gallic acid can adversely affect the activity of digestive enzymes such as α-amylase and trypsin. nih.gov This inhibition is attributed to the covalent attachment of the phenolic compounds to reactive nucleophilic sites on the enzymes, leading to a reduction in free amino and thiol groups. nih.gov Given that this compound is essentially a dimer of gallic acid, it is plausible that it shares some of these enzyme-inhibiting properties and interferes with similar signaling cascades, although further research with the purified compound is required for confirmation.

Table 1: Investigated Effects of Gallic Acid (a Precursor/Component of this compound) on Cellular Signaling

Signaling PathwayCell ModelObserved EffectReference
MAPK (ERK1/2, p38), NF-κB, AktHaCaT keratinocytesInhibition of phosphorylation bdpsjournal.org
Leptin Pathway (p44/42 MAPK)Oral squamous cell carcinomaDownregulation of p44/42 MAPK expression nih.gov
Mitochondrial Apoptotic PathwayHL-60 leukemia cellsUpregulation of Caspase-9, Caspase-3, BAX, AIF, Endo G mRNA and protein nih.gov
Death Receptor PathwayHL-60 leukemia cellsUpregulation of FAS, FASL, and Caspase-8 nih.gov
Cell Cycle RegulationHL-60 leukemia cellsInhibition of cyclin D and cyclin E levels nih.gov

Metabolism and Pharmacokinetics in Pre-clinical Animal Models

Direct pharmacokinetic studies on this compound are not extensively documented. However, significant data from rodent models on its precursors, primarily ellagitannins and its constituent molecule gallic acid, provide a comprehensive understanding of its likely metabolic fate.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Rodent Studies

Studies on larger precursor molecules like ellagitannins in rats show they are poorly absorbed in their intact form. nih.gov Upon ingestion, these complex tannins are subject to hydrolysis, breaking down into their constituent parts, such as ellagic acid and gallic acid. bvsalud.org Research on raspberry juice, which contains ellagitannins, found that the ellagitannins disappeared in the rat stomach without a corresponding accumulation of ellagic acid in that compartment, suggesting rapid transformation. nih.gov

Table 2: Pharmacokinetic Parameters of Gallic Acid in Normal Rats Following Oral Administration

Dose (mg/kg)Cmax (µg/mL)Tmax (min)AUC₀₋ₜ (µg·min/mL)T½ (h)Reference
500.81 ± 0.1190 ± 10.396.51 ± 13.821.53 ± 0.21 nih.gov
1001.82 ± 0.2585 ± 9.6235.64 ± 31.571.69 ± 0.23 nih.gov

Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measurement; T½: Elimination half-life.

Role of Gut Microbiota in the Biotransformation and Bioavailability of this compound and its Precursors

The gut microbiota plays an indispensable role in the metabolism of this compound's precursors, the ellagitannins. tandfonline.commdpi.com Large, complex molecules like ellagitannins have very low bioavailability and cannot be absorbed intact through the gut wall. bvsalud.orgfrontiersin.org Their physiological effects are largely dependent on their biotransformation by intestinal bacteria. tandfonline.com

In the gastrointestinal tract, microbial enzymes, such as tannases, hydrolyze ellagitannins to release smaller phenolic acids like ellagic acid and gallic acid. bvsalud.orgmdpi.com This initial breakdown is crucial for subsequent absorption and metabolism. Following this hydrolysis, specific bacteria in the colon further metabolize these products. For example, the metabolism of ellagic acid into bioactive metabolites known as urolithins is entirely dependent on the gut microbiota, a process that does not occur in germ-free rats. tandfonline.com Bacterial species from genera such as Gordonibacter and Ellagibacter have been identified as key players in converting ellagic acid into various urolithins through a series of dehydroxylation and lactone ring cleavage reactions. mdpi.combiorxiv.orgnih.gov This microbial processing significantly enhances the bioavailability of compounds derived from ellagitannins, transforming poorly absorbed precursors into metabolites that can enter systemic circulation and exert biological effects. mdpi.com

Identification and Characterization of Key Metabolites (e.g., methylated forms, ellagic acid derivatives)

The metabolism of this compound and its precursors in rodent models leads to a variety of identifiable metabolites. When ellagitannins are administered, they are first hydrolyzed to ellagic acid and gallic acid. bvsalud.orgd-nb.info

Ellagic acid is then extensively metabolized by gut microbiota into a class of compounds known as urolithins. tandfonline.com These are derivatives of dibenzopyran-6-one and include metabolites such as Urolithin A, Urolithin B, and Urolithin C. mdpi.com Studies in rats fed with the ellagitannin geraniin (B209207) led to the urinary excretion of several urolithin metabolites, which began to appear 24 hours after administration and persisted for over 48 hours. d-nb.info

The gallic acid moiety also undergoes metabolism. A primary metabolic pathway is methylation, catalyzed by enzymes like catechol-O-methyltransferase (COMT). d-nb.info In both rats and humans, 4-O-methylgallic acid has been identified as a key metabolite of gallic acid. d-nb.info Furthermore, methylated derivatives of ellagic acid metabolites, such as dimethylated ellagic acid glucuronide and methylated urolithins, have been detected in plasma and urine after consumption of ellagitannin-rich foods. nih.govmdpi.com The identification of this compound dimethyl ester in plant extracts also points to methylation as a relevant biochemical modification for this class of compounds. researchgate.net

Table 3: Identified Metabolites of this compound Precursors in Pre-clinical Models

PrecursorMetabolite ClassSpecific Metabolites IdentifiedReference
Ellagitannins / Ellagic AcidUrolithinsUrolithin A, Urolithin B, Urolithin C, Nasutin mdpi.comd-nb.infoacs.org
Ellagitannins / Ellagic AcidMethylated Urolithins3,8-dihydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one d-nb.info
Gallic AcidMethylated Gallic Acid4-O-methylgallic acid d-nb.info
EllagitanninsGlucuronidated MetabolitesDimethyl ellagic acid glucuronide nih.govmdpi.com

Prospective Applications and Future Research Trajectories

Role in Rational Natural Product-Based Drug Discovery and Development

Natural products have historically served as a cornerstone in the discovery and development of pharmaceutical agents, providing a rich source of structurally diverse lead compounds. amazon.commdpi.comscirp.org The therapeutic properties of plants have been recognized for centuries, and while modern medicine often focuses on isolating single active compounds, there is a renewed interest in natural products due to challenges in alternative drug discovery methods. scirp.orgmdpi.com Phenolic compounds, including gallic acid and its derivatives, are well-documented for their wide range of biological activities, such as antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. mdpi.com

Dehydrodigallic acid, as a dimeric galloyl derivative, is part of a class of compounds that have demonstrated remarkable biological activities, including host-mediated anti-tumor effects, inhibition of reverse transcriptase of retroviruses, and anti-inflammatory and anti-pyretic properties. koreascience.kr Its presence in plant extracts that exhibit radical scavenging effects and improve cell viability further highlights its potential in drug discovery. researchgate.net Research into this compound within the context of rational natural product-based drug discovery involves identifying specific biological targets, understanding its mechanisms of action, and potentially using its structure as a template for designing novel therapeutic agents. amazon.commdpi.comnih.gov The screening of natural products for inhibitors targeting specific proteins involved in diseases, such as heat shock protein 47 implicated in idiopathic pulmonary fibrosis, represents a direct avenue for exploring this compound's therapeutic potential. sci-hub.se Future research should focus on targeted screening, in vitro and in vivo efficacy studies, and the identification of specific molecular pathways modulated by this compound.

Exploration in Advanced Material Science and Polymer Chemistry, Leveraging Polyphenolic Properties

The inherent properties of polyphenols, such as their antioxidant activity and ability to interact with other molecules, make them valuable candidates for applications in material science and polymer chemistry. rsc.orgrsc.org Polyphenols can be incorporated into polymer matrices to impart desired functionalities, including enhanced stability, antioxidant capacity, and improved interactions with biological systems. rsc.org The presence of multiple hydroxyl groups in the structure of this compound provides ample sites for chemical modification and cross-linking, which are crucial in polymer synthesis and material design.

Research in this area could explore the use of this compound as a building block for novel biodegradable polymers or as an additive to enhance the properties of existing polymeric materials. Leveraging its polyphenolic nature, this compound could contribute to the development of materials with antioxidant or antimicrobial properties for applications in packaging, coatings, or biomedical devices. rsc.orgsolubilityofthings.com Studies on gallic acid-modified hyaluronic acid hydrogels, which showed improved tissue adhesive properties and radical scavenging ability, illustrate the potential of incorporating galloyl derivatives into biomaterials. rsc.org Future research trajectories include synthesizing this compound-based polymers or composites, investigating their physical, chemical, and biological properties, and exploring their utility in areas such as drug delivery systems, tissue engineering, or sustainable materials.

Biotechnological Production and Metabolic Engineering of Biosynthesis Pathways

The increasing demand for natural products and the challenges associated with their extraction from natural sources have spurred interest in biotechnological production through metabolic engineering. frontiersin.orgnih.gov Metabolic engineering involves modifying microbial or plant biosynthesis pathways to enhance the production of desired compounds. frontiersin.orgnih.gov While specific research on the metabolic engineering of this compound biosynthesis is not widely documented, the principles and techniques applied to the production of other organic acids and phenolic compounds are relevant.

This compound is a product of the oxidative coupling of gallic acid units, which are themselves derived from the shikimate pathway. Understanding the enzymatic steps involved in the biosynthesis of gallic acid and its subsequent dimerization to this compound is crucial for metabolic engineering efforts. koreascience.kr Future research should focus on identifying the specific enzymes responsible for the oxidative coupling, cloning and expressing the corresponding genes in suitable host organisms (e.g., bacteria, yeast, or plants), and optimizing the metabolic pathways to increase yield and purity. Strategies such as pathway reconstruction, enzyme engineering, and the use of synthetic biology tools could be employed to develop efficient and sustainable methods for the biotechnological production of this compound. frontiersin.orgnih.govfrontiersin.orgnih.gov

Development of Novel and Highly Sensitive Analytical Assays for Detection and Quantification in Complex Biological and Environmental Samples

Accurate and sensitive analytical methods are essential for the detection, quantification, and study of this compound in various matrices, including plant extracts, biological fluids, and environmental samples. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the analysis of phenolic compounds due to their separation power. unesp.brnih.govscholarsresearchlibrary.com HPLC coupled with various detectors, such as photodiode array (PDA) or mass spectrometry (MS), provides sensitivity and structural information. researchgate.netmdpi.com

Studies on the analysis of gallic acid highlight the importance of optimizing chromatographic conditions, such as the stationary phase, mobile phase, and detection wavelength, for effective separation and quantification. unesp.brnih.govscholarsresearchlibrary.commdpi.com The analysis of complex phenolic mixtures, including this compound derivatives, has been performed using techniques like HPLC/ESI-MS, demonstrating the feasibility of analyzing this compound in intricate samples. researchgate.net Future research should focus on developing and validating novel analytical assays specifically tailored for this compound, potentially employing hyphenated techniques like LC-MS/MS for increased sensitivity and selectivity. Developing standardized protocols for sample preparation and analysis in different matrices is also crucial for reliable quantification and comparative studies. unesp.brnih.gov

Elucidation of Undiscovered Biological Activities and Underlying Molecular Mechanisms

While some biological activities have been associated with dimeric galloyl derivatives, the full spectrum of biological activities of this compound and their underlying molecular mechanisms remain to be fully elucidated. koreascience.kr Research on related phenolic compounds like gallic acid has revealed diverse effects, including antioxidant, anti-inflammatory, and anticancer properties, mediated through various molecular pathways such as modulation of cell signaling and induction of apoptosis. mdpi.comnih.gov

Given its structural similarity to gallic acid and its presence in plants with traditional medicinal uses, this compound is likely to possess a range of biological activities that are yet to be discovered or fully understood. Future research should involve comprehensive in vitro and in vivo screening assays to identify novel biological activities, such as antimicrobial, antiviral, or cardioprotective effects. mdpi.com Investigating the molecular mechanisms underlying these activities will require techniques such as cell-based assays, gene expression analysis, protein interaction studies, and computational modeling. nih.gov Understanding how this compound interacts with specific enzymes, receptors, or signaling molecules will provide insights into its therapeutic potential and guide the development of targeted therapies. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies for this compound and its Synthesized Derivatives

For this compound, comprehensive SAR studies would involve synthesizing a series of derivatives with specific structural modifications, such as esterification of the carboxyl groups, methylation or glycosylation of the hydroxyl groups, or alterations to the linkage between the gallic acid units. researchgate.net These derivatives would then be evaluated in various biological assays or material science applications to determine how each structural change affects the observed activity or property. uc.ptnih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can complement experimental studies by providing theoretical insights into the relationship between structure and activity. mdpi.comiomcworld.com Such studies are crucial for optimizing the properties of this compound for specific applications and for designing novel compounds with enhanced efficacy or performance. nih.govuc.pt

Q & A

Q. What are the established synthetic routes for dehydrodigallic acid, and what methodological considerations are critical for reproducibility?

this compound is commonly synthesized via the Ullmann reaction, which involves coupling phenol derivatives with aryl bromides in the presence of copper catalysts (e.g., copper dust) and solvents like dimethylacetamide (DMA). Key steps include optimizing reaction time, temperature (typically 80–120°C), and stoichiometric ratios to address steric hindrance in diaryl ether formation . Post-synthesis, purification via column chromatography and confirmation using NMR (¹H/¹³C) and mass spectrometry are essential .

Q. How is this compound isolated from natural sources, and what analytical techniques validate its structure?

Isolation involves ethanol extraction of plant material (e.g., Geum urbanum roots), followed by fractionation using chromatographic methods (e.g., silica gel, HPLC). Structural validation requires 1D/¹³C NMR to identify aromatic protons and carboxylic groups, 2D NMR (COSY, HMBC) for connectivity, and acid hydrolysis to confirm ester linkages. Mass spectrometry (HRMS or ESI-MS) provides molecular weight confirmation .

Q. What are the primary challenges in characterizing this compound derivatives, and how are they addressed?

Challenges include spectral overlap in NMR due to aromatic protons and rotational isomers. Solutions involve variable-temperature NMR to resolve dynamic effects and comparison with synthetic standards. X-ray crystallography may be used for unambiguous confirmation of stereochemistry .

Advanced Research Questions

Q. How can the Ullmann reaction be optimized to improve yields of this compound derivatives with steric hindrance?

Advanced optimization involves screening catalysts (e.g., CuI nanoparticles), ligands (e.g., phenanthroline), and microwave-assisted synthesis to reduce reaction time. Computational modeling (DFT) can predict favorable conformations and transition states to guide experimental design .

Q. What contradictions exist in reported spectroscopic data for this compound, and how should researchers resolve them?

Discrepancies in NMR chemical shifts may arise from solvent effects, pH, or impurities. Researchers should replicate published protocols, use deuterated solvents consistently, and cross-validate with independent techniques like IR spectroscopy or single-crystal XRD .

Q. What methodologies are recommended for studying the biological activity of this compound in ellagitannin-related pathways?

Use in vitro assays (e.g., enzyme inhibition studies with β-glucosidase) and cell-based models (e.g., antioxidant activity via DPPH assay). Metabolomic profiling (LC-MS/MS) can track downstream metabolites, while molecular docking predicts interactions with biological targets .

Q. How can researchers address low yields in multi-step syntheses of this compound-containing ellagitannins?

Implement kinetic studies to identify rate-limiting steps (e.g., esterification or oxidative coupling). Flow chemistry improves mixing and heat transfer for intermediates. Green chemistry principles (e.g., recyclable catalysts, solvent-free conditions) enhance sustainability .

Q. What statistical approaches are critical for validating this compound’s role in complex biological matrices?

Multivariate analysis (PCA or PLS-DA) handles high-dimensional data from metabolomic studies. Bayesian modeling quantifies uncertainty in dose-response relationships, while survival analysis applies to longitudinal studies of bioactive effects .

Methodological Guidelines for Addressing Contradictions

  • Replication : Reproduce key studies with strict adherence to protocols (e.g., catalyst purity, solvent grades) .
  • Cross-validation : Combine NMR, MS, and XRD to resolve structural ambiguities .
  • Meta-analysis : Systematically compare published data to identify trends or outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.